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molecular formula C4H6Cl2Si B8561411 1,1-Dichloro-1-silacyclo-3-pentene CAS No. 872-46-8

1,1-Dichloro-1-silacyclo-3-pentene

Cat. No. B8561411
M. Wt: 153.08 g/mol
InChI Key: KXQIMLAMKLUPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740766B2

Procedure details

In a a 25 ml oven dried stainless steel tube ,1,3-butadiene (1.27 g, 23.26 mmol), trichlorosilane (14.7 g, 108.53 mmol) and tetrabutylphosphonium chloride (0.68 g, 2.31 mmol) were added under a dry nitrogen atmosphere. After sealing the cylinder with a cap, the reactor was maintained at 150° C. for 2 hours. The resulting mixture was distilled to yield 2.44 g (yield: 68%) of 1,1-dichlorosilacyclo-3-pentene main product, 0.88 g (yield: 20%) of crotyltrichlorosilane by product, and 0.37 g (yield: 5%) of trace 1,4-bis(trichlorosilyl)-2-butene.
Name
1,4-bis(trichlorosilyl)-2-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=CC=C.Cl[SiH](Cl)Cl.[Cl:9][Si:10]([Cl:20])([Cl:19])[CH2:11][CH:12]=[CH:13][CH2:14][Si](Cl)(Cl)Cl>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC>[CH2:14]1[Si:10]([Cl:20])([Cl:19])[CH2:11][CH:12]=[CH:13]1.[CH2:11]([Si:10]([Cl:20])([Cl:19])[Cl:9])[CH:12]=[CH:13][CH3:14] |f:3.4|

Inputs

Step One
Name
1,4-bis(trichlorosilyl)-2-butene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](CC=CC[Si](Cl)(Cl)Cl)(Cl)Cl
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.27 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
14.7 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.68 g
Type
catalyst
Smiles
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C1C=CC[Si]1(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 68%
Name
Type
product
Smiles
C(C=CC)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06740766B2

Procedure details

In a a 25 ml oven dried stainless steel tube ,1,3-butadiene (1.27 g, 23.26 mmol), trichlorosilane (14.7 g, 108.53 mmol) and tetrabutylphosphonium chloride (0.68 g, 2.31 mmol) were added under a dry nitrogen atmosphere. After sealing the cylinder with a cap, the reactor was maintained at 150° C. for 2 hours. The resulting mixture was distilled to yield 2.44 g (yield: 68%) of 1,1-dichlorosilacyclo-3-pentene main product, 0.88 g (yield: 20%) of crotyltrichlorosilane by product, and 0.37 g (yield: 5%) of trace 1,4-bis(trichlorosilyl)-2-butene.
Name
1,4-bis(trichlorosilyl)-2-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=CC=C.Cl[SiH](Cl)Cl.[Cl:9][Si:10]([Cl:20])([Cl:19])[CH2:11][CH:12]=[CH:13][CH2:14][Si](Cl)(Cl)Cl>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC>[CH2:14]1[Si:10]([Cl:20])([Cl:19])[CH2:11][CH:12]=[CH:13]1.[CH2:11]([Si:10]([Cl:20])([Cl:19])[Cl:9])[CH:12]=[CH:13][CH3:14] |f:3.4|

Inputs

Step One
Name
1,4-bis(trichlorosilyl)-2-butene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](CC=CC[Si](Cl)(Cl)Cl)(Cl)Cl
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.27 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
14.7 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.68 g
Type
catalyst
Smiles
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C1C=CC[Si]1(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 68%
Name
Type
product
Smiles
C(C=CC)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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